molecular formula C7H6ClN3S B1587843 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 57564-94-0

4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1587843
CAS RN: 57564-94-0
M. Wt: 199.66 g/mol
InChI Key: WEGGBXZHIWVHOI-UHFFFAOYSA-N
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Description

4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (also known as CMT-7) is a novel small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It has been studied for its potential use in the development of new drugs and therapeutic agents. CMT-7 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis of Base Derivatives and Antibiotics

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various functionalized base derivatives. For instance, its use in the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a derivative of the nucleoside antibiotic Tubercidin, has been described. This involves regioselective N-alkylation and subsequent reactions to yield the final compound (Rosemeyer, 2007).

Antiviral Activity

Research has also explored the antiviral potential of derivatives of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine. For example, the synthesis and evaluation of certain 4-substituted and 2,4-disubstituted derivatives have been investigated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While the antiviral activity was noted, the compounds did not demonstrate a significant advantage over existing treatments (Saxena et al., 1988).

Microwave-Promoted Cross-Coupling Reactions

In another research domain, 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine has been used in the development of new pyrrolo[2,3-d]pyrimidines with aryl groups. This involves microwave-promoted cross-coupling reactions, demonstrating its versatility in organic synthesis and potential for creating diverse molecular structures (Prieur, Pujol & Guillaumet, 2015).

Synthesis of Deoxyribonucleosides

Further research includes the synthesis of 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides, highlighting the compound's utility in nucleoside chemistry. These derivatives have been tested for their in vitro activity against viruses and tumor cells, underscoring the potential biomedical applications of these synthesized compounds (Cottam et al., 1985).

Antiproliferative and Antiviral Properties

Another study focused on the synthesis of 4-substituted and 4,5-disubstituted derivatives of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. These compounds were evaluated for their antiproliferative and antiviral activities, offering insights into their potential therapeutic applications (Pudlo et al., 1990).

properties

IUPAC Name

4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGGBXZHIWVHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415907
Record name 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

57564-94-0
Record name 57564-94-0
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Record name 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57564-94-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Musumeci, AL Fallacara, C Brullo, G Grossi… - European Journal of …, 2017 - Elsevier
In the last few years, several pyrrolo-pyrimidine derivatives have been either approved by the US FDA and in other countries for the treatment of different diseases or are currently in …
Number of citations: 25 www.sciencedirect.com
H Lu, T Lu, S Zu, Z Duan, Y Guang, Q Li, J Ma… - Bioorganic …, 2022 - Elsevier
Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain is a module of CECR2-containing remodeling factor (CERF), which is a chromatin remodeling complex …
Number of citations: 3 www.sciencedirect.com
F Seela, A Kehne - Biochemistry, 1985 - ACS Publications
Self-complementary oligonucleotides with an alternating sequence of 2'-deoxytubercidin and thymidine and a chain length of 6 and 12 monomeric units have been synthesizedby …
Number of citations: 44 pubs.acs.org
N Ramzaeva, C Mittelbach, F Seela - Helvetica chimica acta, 1999 - Wiley Online Library
The synthesis of the 7‐deaza‐2′‐deoxyinosine derivatives 3a – c with chloro, bromo, and iodo substituents at position 7 is described. Glycosylation of the 7‐halogenated 6‐chloro‐7‐…
Number of citations: 21 onlinelibrary.wiley.com
S Tumkevicius, O Bobrovas, L Grinciunaite - Chemija, 2006 - elibrary.lt
Protection of amino groups in ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl) glycinates using ethyl chloroformate, di (tert-butyl) dicarbonate and methylsulfonyl chloride and …
Number of citations: 4 elibrary.lt
HD Winkeler, F Seela - Chemische Berichte, 1980 - Wiley Online Library
4╒Amino╒7╒(β╒D╒arabinofuranosyl)pyrrolo[2,3╒d

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